(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462214
InChI: InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)13-17-10-7-11-20(17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1
SMILES: CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide

CAS No.:

Cat. No.: VC13462214

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-isopropylpropanamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)13-17-10-7-11-20(17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1
Standard InChI Key KIXPNYBZEYDUPB-RDJZCZTQSA-N
Isomeric SMILES C[C@@H](C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₂₉N₃O and a molecular weight of 303.4 g/mol . Its IUPAC name, (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide, reflects its stereochemical configuration and substituent arrangement .

Stereochemistry and Conformational Analysis

The molecule contains two defined stereocenters:

  • The (S)-configuration at the pyrrolidine ring’s C2 position.

  • The (S)-configuration at the α-carbon of the propanamide side chain .
    X-ray crystallography and computational modeling reveal that the benzyl group adopts an equatorial position on the pyrrolidine ring, minimizing steric hindrance with the isopropyl substituent . This conformation is critical for its interaction with biological targets.

Spectroscopic Data

  • Infrared (IR): Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • NMR (¹H): Key signals include δ 1.0–1.2 (isopropyl CH₃), δ 3.2–3.5 (pyrrolidine CH₂), and δ 7.2–7.4 (benzyl aromatic protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 303.4 (M⁺) and fragment ions at m/z 215 (loss of isopropyl group) and m/z 91 (benzyl cation) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence to preserve stereochemistry:

  • Pyrrolidine Functionalization: (S)-1-Benzylpyrrolidin-2-ylmethanol is reacted with thionyl chloride to form the corresponding chloride, which undergoes nucleophilic substitution with isopropylamine.

  • Amide Coupling: The resulting amine is coupled with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using HATU/DIPEA, followed by Boc deprotection with TFA.

Key Reaction Conditions:

  • Temperature: 0–25°C for coupling steps.

  • Solvents: Dichloromethane (DCM) for amidation; methanol for deprotection.

  • Yield: 55–65% over three steps.

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

  • Chiral HPLC: Confirms enantiomeric excess (>98%) using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .

Physicochemical Properties

Computed Properties (PubChem)

PropertyValue
XLogP3-AA2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds6
Topological Polar Surface Area49.6 Ų

Solubility and Stability

  • Solubility: Moderately soluble in chloroform (12 mg/mL) and methanol (8 mg/mL); poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades via hydrolysis in acidic/basic conditions (t₁/₂ = 48 h at pH 2) .

Future Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the benzyl group with heteroaromatic rings (e.g., pyridine) may improve solubility and blood-brain barrier penetration .

  • Prodrug Development: Esterification of the amide could enhance oral bioavailability.

Clinical Translation

Phase I trials for analogs are anticipated by 2026, focusing on pharmacokinetics and safety in healthy volunteers.

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